![molecular formula C18H13BrClNO B5342109 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of quinoline derivatives and has a unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that this compound targets the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases, which ultimately leads to apoptosis.
Biochemical and Physiological Effects:
Apart from its anticancer activity, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to cell death in normal cells as well, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline are vast, and there are many future directions for research in this area. One of the future directions is to study the mechanism of action of this compound in more detail to identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use as an anticancer drug. Furthermore, research is needed to explore the potential applications of this compound in other areas, such as antifungal and anti-inflammatory therapies.
Méthodes De Synthèse
The synthesis of 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline involves a series of chemical reactions. One of the most common methods for the synthesis of this compound is the Pd-catalyzed Suzuki-Miyaura coupling reaction. This method involves the reaction of 3-bromo-5-chloro-2-methoxybenzene with vinylboronic acid in the presence of a palladium catalyst to form the intermediate 2-(3-bromo-5-chloro-2-methoxyphenyl)vinylboronic acid. This intermediate is then reacted with 2-chloroquinoline in the presence of a base to form the final product, this compound.
Applications De Recherche Scientifique
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
2-[(E)-2-(3-bromo-5-chloro-2-methoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-22-18-13(10-14(20)11-16(18)19)7-9-15-8-6-12-4-2-3-5-17(12)21-15/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCVWHPGCOQURX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}-1,1-dimethyl-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5342043.png)
![3-{2-[(1H-imidazol-2-ylmethyl)(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342050.png)
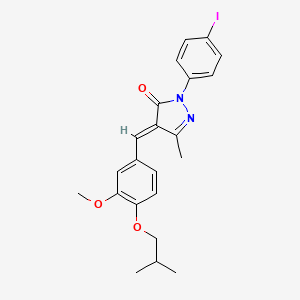
![4-benzoyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5342066.png)
![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)

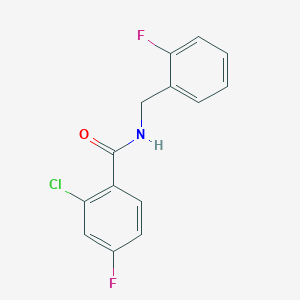
![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5342108.png)
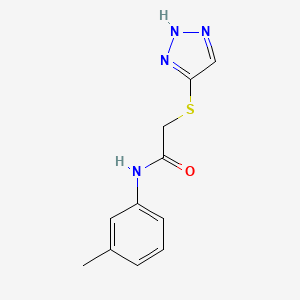
![ethyl 2-benzylidene-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342126.png)
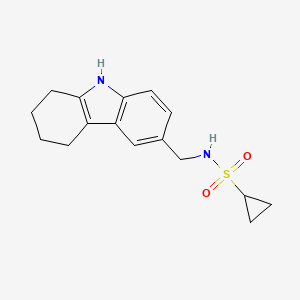
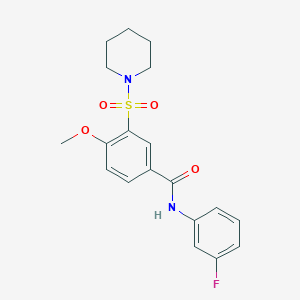
![2-[4-(4-sec-butoxy-3-chlorobenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5342145.png)